GPR35 Antagonism: Inactivity vs. Orexin-Active Sulfonamide Acetamides Confirms Target Selectivity Divergence
In a primary antagonist assay at human GPR35, 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide (EOS3643) was classified as inactive [1]. This contrasts with the potent orexin-2 receptor antagonism (e.g., Ki = 2.07 µM for SB-408124) reported for structurally related sulfonylamino-acetamide derivatives in patent EP1554239 [2]. The negative result at GPR35, a receptor not historically associated with classical sulfonamide pharmacology, provides direct functional evidence that the (E)-phenylethenyl-cyclobutyl combination does not promiscuously engage all GPCR targets within the sulfonamide chemotype space.
| Evidence Dimension | In vitro antagonist activity at GPCR targets |
|---|---|
| Target Compound Data | Inactive (no inhibition detected) in human GPR35 antagonism primary assay |
| Comparator Or Baseline | SB-408124 (sulfonylamino-acetamide orexin antagonist): Ki = 2.07 µM at human OX2R; other patent examples show nanomolar OX2R activity |
| Quantified Difference | Target compound: inactive at GPR35; Comparator: Ki = 2,070 nM at OX2R. The two compound classes engage entirely different GPCR targets, with the target compound showing no detectable activity. |
| Conditions | ECBD primary assay: GPR35 antagonism (cell-based, assay details in EOS300038). Comparator: human OX2R expressed in CHOK1 cells, orexin A-induced response. |
Why This Matters
For researchers seeking a sulfonamide scaffold that avoids orexin receptor engagement (relevant to sleep/wake or feeding studies), the negative GPR35 result plus lack of known orexin activity suggests a differentiated selectivity profile that may reduce target-based interference in phenotypic screening.
- [1] ECBD Entry EOS3643. GPR35 Antagonism Assay (EOS300038): inactive. sildrug.ibb.waw.pl/ecbd/EOS3643/. View Source
- [2] BindingDB BDBM50423648. SB-408124: Ki = 2.07E+3 nM at human OX2R. Data from EP1554239 patent family. View Source
